![molecular formula C19H21NO4 B4067607 3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067607.png)
3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid
Overview
Description
3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid, also known as BPABA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a derivative of para-aminobenzoic acid (PABA) and has been synthesized using different methods. BPABA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Crystallography and Magnetism
Compounds similar to 3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid have been studied for their crystallography and magnetic properties. For example, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a stable red solid, exhibits unique crystal structures formed by nitroxide to aryl CH contacts and shows antiferromagnetic properties at lower temperatures (Baskett & Lahti, 2005).
Solubility and Drug Formulation
The solubility of active pharmaceutical ingredients is crucial for drug formulation. Studies have measured the solubilities of various benzoic acid derivatives, providing valuable data for pharmaceutical development (Hahnenkamp, Graubner, & Gmehling, 2010).
Antimicrobial Activity
Derivatives of benzoic acid have been synthesized and evaluated for their antimicrobial properties. For instance, N-Substituted-β-amino acid derivatives containing benzoic acid moieties have shown significant antimicrobial activity against various pathogens (Mickevičienė et al., 2015).
Biosynthesis of Natural Products
Benzoic acid derivatives are precursors for a wide range of natural products with diverse biological activities. The biosynthesis pathways of these compounds have been extensively studied, providing insights into the production of pharmaceutically relevant molecules (Kang, Shen, & Bai, 2012).
Fluorescence Probes and Reactive Oxygen Species Detection
Novel fluorescence probes derived from benzoic acid have been developed for the selective detection of highly reactive oxygen species, offering tools for studying oxidative stress and its biological implications (Setsukinai et al., 2003).
properties
IUPAC Name |
3-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-13(2)16-9-4-5-10-17(16)24-12-18(21)20-15-8-6-7-14(11-15)19(22)23/h4-11,13H,3,12H2,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXEPRXLSRWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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